![molecular formula C11H13NO3S B3930576 N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B3930576.png)
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTB is a thienylbenzamide derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.
Mechanism of Action
Target of Action
The primary target of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide, also known as N-(1,1-dioxidotetrahydro-3-thienyl)benzamide or N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as a GIRK channel activator . It binds to the GIRK channels, leading to their activation. The activated GIRK channels allow potassium ions to flow out of the cell, which can hyperpolarize the cell membrane and decrease the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1-hydroxy-1-oxothiolan-3-yl)benzamide affects the potassium ion homeostasis in the cell . This can influence various biochemical pathways that are sensitive to the cell’s electrical state, including signal transduction pathways and neurotransmitter release .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over the prototypical urea-based compounds . This suggests that N-(1-hydroxy-1-oxothiolan-3-yl)benzamide may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The activation of GIRK channels by N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can lead to a decrease in the cell’s excitability . This can have various molecular and cellular effects, depending on the type of cell and its physiological context .
Action Environment
The action, efficacy, and stability of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can be influenced by various environmental factors. These can include the presence of other drugs or substances that can interact with GIRK channels, the pH and ion concentrations in the cell’s environment, and the cell’s metabolic state .
Advantages and Limitations for Lab Experiments
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has certain limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential as an antimicrobial agent and its use in the development of new antibiotics. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In a study conducted on breast cancer cells, this compound was found to induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-5,10H,6-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNTYENVGMMMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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